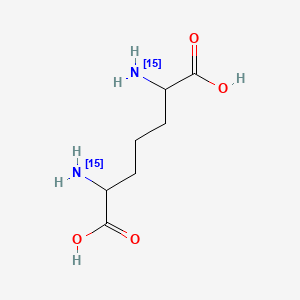

2,6-bis(15N)(azanyl)heptanedioic acid

Description

2,6-bis(15N)(azanyl)heptanedioic acid is a stable isotope-labeled derivative of a diamino dicarboxylic acid. Its structure comprises a seven-carbon backbone (heptanedioic acid) with amino (-NH₂) groups at positions 2 and 6, both substituted with the nitrogen-15 (¹⁵N) isotope. This isotopic labeling facilitates applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise tracking in metabolic and biochemical studies.

Properties

Molecular Formula |

C7H14N2O4 |

|---|---|

Molecular Weight |

192.18 g/mol |

IUPAC Name |

2,6-bis(15N)(azanyl)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i8+1,9+1 |

InChI Key |

GMKMEZVLHJARHF-IOOOXAEESA-N |

Isomeric SMILES |

C(CC(C(=O)O)[15NH2])CC(C(=O)O)[15NH2] |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(15N)(azanyl)heptanedioic acid typically involves the isotopic labeling of 2,6-diaminopimelic acid. The process includes the incorporation of nitrogen-15 into the amino groups. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the incorporation of the isotopic label.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistent incorporation of nitrogen-15. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino groups to other functional groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.

Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.

Medicine: Utilized in clinical diagnostics for the detection of metabolic disorders and as a marker in various diagnostic assays.

Industry: Applied in the synthesis of labeled polymers and other materials for research and development purposes.

Mechanism of Action

The mechanism of action of 2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within biological systems. This compound targets specific enzymes and pathways involved in amino acid metabolism, providing insights into metabolic processes and potential therapeutic targets.

Comparison with Similar Compounds

Key Physicochemical Properties (Estimated):

- IUPAC Name: 2,6-bis(azanyl)heptanedioic acid (¹⁵N-labeled at both amino groups).

- Molecular Weight : ~190.18 g/mol (calculated with ¹⁵N isotopes).

- Topological Polar Surface Area (TPSA): ~120 Ų (estimated from analogs like DAP, with contributions from two amino and two carboxylic acid groups).

- LogP : ~-3.5 (predicted for high polarity due to multiple ionizable groups).

Comparison with Structurally Similar Compounds

The compound is compared to three analogs: lysine (a mono-carboxylic amino acid), α,ε-diaminopimelic acid (DAP, a bacterial cell wall component), and (2S)-2,6-bis(azanyl)hexanoic acid (a six-carbon analog from ).

Table 1: Comparative Analysis of Structural and Functional Properties

Key Research Findings:

Isotopic Labeling Advantage: The ¹⁵N substitution in this compound enhances its utility in isotopic labeling studies, unlike non-labeled analogs like DAP. This enables precise detection in complex biological matrices .

Solubility and Reactivity : The compound’s high polarity (evidenced by low LogP and high TPSA) suggests poor membrane permeability but strong solubility in aqueous media. This contrasts with lysine, which has one fewer carboxylic acid group and marginally higher LogP .

Biological Relevance: DAP, its closest structural analog, is essential in bacterial peptidoglycan synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.